1-Methyl-4-((pyridin-4-ylthio)methyl)pyrrolidin-2-one
Description
1-Methyl-4-((pyridin-4-ylthio)methyl)pyrrolidin-2-one is a pyrrolidin-2-one derivative characterized by a methyl-substituted lactam ring and a (pyridin-4-ylthio)methyl substituent at the 4-position. This compound combines a pyrrolidin-2-one scaffold—a five-membered lactam ring—with a pyridine-thioether moiety. The thioether linkage (-S-) bridges the pyridine ring and the methylene group, imparting distinct electronic and steric properties compared to oxygen or nitrogen-based analogs.
Properties
IUPAC Name |
1-methyl-4-(pyridin-4-ylsulfanylmethyl)pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2OS/c1-13-7-9(6-11(13)14)8-15-10-2-4-12-5-3-10/h2-5,9H,6-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSLWIDLGYQQTFA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(CC1=O)CSC2=CC=NC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-4-((pyridin-4-ylthio)methyl)pyrrolidin-2-one typically involves the reaction of 1-methylpyrrolidin-2-one with a pyridin-4-ylthio methylating agent. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-4-((pyridin-4-ylthio)methyl)pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The pyridinyl ring can be reduced under catalytic hydrogenation conditions.
Substitution: The methyl group on the pyrrolidinone ring can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Alkyl halides, bases like sodium hydride or potassium carbonate.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced pyridinyl derivatives.
Substitution: Various substituted pyrrolidinone derivatives.
Scientific Research Applications
1-Methyl-4-((pyridin-4-ylthio)methyl)pyrrolidin-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and reactivity.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1-Methyl-4-((pyridin-4-ylthio)methyl)pyrrolidin-2-one involves its interaction with specific molecular targets. The pyridinylthio group can interact with enzymes and receptors, modulating their activity. The compound may also interfere with cellular pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 1-Methyl-4-((pyridin-4-ylthio)methyl)pyrrolidin-2-one with key analogs based on substituent chemistry, biological activity, and physicochemical properties.
Pyrrolidin-2-one Derivatives with N-Substituents
Key Insights :
- Biological Activity : Benzylated pyrrolidin-2-ones (e.g., compound 10b in ) exhibit anti-Alzheimer’s activity via acetylcholinesterase inhibition. The target compound’s pyridine-thioether group may offer unique binding interactions with enzyme active sites, though direct activity data are unavailable.
Thioether-Containing Heterocycles
Key Insights :
- Synthetic Accessibility : Thioether linkages are often synthesized via nucleophilic substitution (e.g., using thiols and halides), as seen in the preparation of compound 32 in .
Anti-Alzheimer’s Agents
Key Insights :
- The target compound’s pyridine-thioether group may mimic the benzylpiperidine moiety in donepezil, a known acetylcholinesterase inhibitor. However, the thioether’s lower polarity compared to ethers or amines could alter blood-brain barrier penetration .
Biological Activity
1-Methyl-4-((pyridin-4-ylthio)methyl)pyrrolidin-2-one (CAS No. 2310206-80-3) is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity of this compound, summarizing relevant research findings, mechanisms of action, and potential applications.
Chemical Structure and Properties
This compound features a pyrrolidinone ring with a pyridinylthio substituent. The compound's structure can be represented as follows:
The molecular weight is approximately 226.30 g/mol. The presence of the thioether group is significant for its biological interactions.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within cells. The pyridinylthio group can modulate enzyme activity and receptor interactions, potentially influencing cellular signaling pathways. Such interactions may lead to:
- Antimicrobial Activity : Inhibition of bacterial growth through disruption of cell wall synthesis or interference with metabolic pathways.
- Anticancer Effects : Induction of apoptosis in cancer cells by modulating pathways associated with cell survival and proliferation.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antibacterial and antifungal activities. In vitro studies have shown that derivatives of pyrrolidine can effectively inhibit the growth of various pathogenic bacteria, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL .
| Compound | MIC (mg/mL) | Target Bacteria |
|---|---|---|
| This compound | 0.0039 - 0.025 | S. aureus, E. coli |
| Other Pyrrolidine Derivatives | Varies | Various |
Anticancer Activity
In cancer research, the compound has shown promise as a potential therapeutic agent. Studies have demonstrated that similar pyrrolidine derivatives can inhibit cancer cell proliferation significantly:
- IC50 Values : Compounds have shown IC50 values ranging from 0.87 to 12.91 µM against MDA-MB-231 triple-negative breast cancer cells, indicating potent growth inhibition compared to standard treatments like 5-Fluorouracil (5-FU) .
Case Studies
- Antibacterial Study : A study evaluated the antibacterial efficacy of various pyrrolidine derivatives, including those related to this compound, revealing strong activity against Gram-positive bacteria with specific focus on structural modifications that enhance bioactivity .
- Cancer Cell Line Study : Research involving MDA-MB-231 cells highlighted the compound's ability to induce apoptosis through caspase activation pathways, showcasing its potential in cancer therapeutics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
